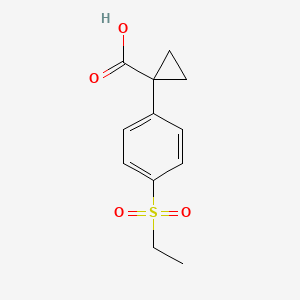
1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, a common structural motif in various bioactive molecules and pharmaceutical agents. The presence of the ethylsulfonylphenyl group suggests potential for interactions with biological systems, possibly through hydrogen bonding or hydrophobic interactions due to the phenyl ring. While the specific papers provided do not directly discuss this compound, they do provide insight into the general chemical behavior and synthesis of cyclopropane-containing compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strained ring system. The provided papers do not directly address the synthesis of 1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid, but they do offer a glimpse into related synthetic methods. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation, Curtius rearrangement, and oxidative cleavage . These techniques could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant angle strain due to the deviation from the ideal tetrahedral bond angles. This strain can affect the reactivity of the compound. The presence of substituents on the cyclopropane ring, such as the ethylsulfonylphenyl group, can further influence the molecular conformation and, consequently, the chemical properties of the compound.
Chemical Reactions Analysis
Cyclopropane-containing compounds are known for their unique reactivity patterns due to the ring strain. The papers provided discuss the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane derivatives . This suggests that the compound may also interact with enzymes or other biological targets, potentially through competitive inhibition or other mechanisms. The specific reactivity would depend on the nature of the substituents and the overall molecular context.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cyclopropane derivatives, such as 1-(arylsulfonyl)cyclopropanol, have been utilized as cyclopropanone equivalents in chemical synthesis. These compounds react with terminal acetylenes and disubstituted amines, catalyzed by gold chloride, to synthesize 1-alkynyl cyclopropylamines in moderate yields, showcasing their utility in constructing complex organic molecules (Liu, An, Jiang, & Chen, 2008).
Biological Evaluation
Derivatives of cyclopropane, including bromophenol derivatives with cyclopropyl moieties, have been synthesized and evaluated for their biological activities. These compounds have shown effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. Such findings indicate potential therapeutic applications in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Ethylene Precursor and Plant Biology
In plant biology, 1-aminocyclopropane-1-carboxylic acid (ACC) is known as the direct precursor to ethylene, a critical plant hormone. Recent studies have suggested that ACC itself can function as a signaling molecule independent of ethylene biosynthesis. This discovery opens new avenues for researching plant growth and development, indicating a potentially conserved signaling pathway involving ACC across different plant species (Li, Mou, Van de Poel, & Chang, 2021; Polko & Kieber, 2019).
Natural Products and Bioactive Compounds
The cyclopropane moiety is prevalent in natural products exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Research has focused on isolating, characterizing, and synthesizing naturally occurring compounds containing the cyclopropane structure, including 1-aminocyclopropane-1-carboxylic acid and its analogs. This effort aims to explore and exploit these compounds' bioactive potential (Coleman & Hudson, 2016).
Agronomic Applications and Plant Stress Mitigation
The role of ACC deaminase-producing beneficial rhizobacteria in mitigating drought and salt stress in plants has been examined, with a focus on improving biomass characters for bioethanol production. These bacteria enhance plant growth under stress conditions by degrading ACC, thereby reducing stress-induced ethylene levels. This research highlights the potential agronomic applications of manipulating ACC levels to improve plant resilience to environmental stresses (Tiwari, Duraivadivel, Sharma, & H. P., 2018).
Mécanisme D'action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Mode of Action
A structurally similar compound, cyclopropane-1,1-dicarboxylic acid (cpd), is known to inhibit ketol-acid reductoisomerase (kari), an enzyme in the branched-chain amino acid pathway in plants
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants .
Result of Action
A structurally similar compound, n,n′-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide, has been shown to exhibit moderate activity against agrostis stolonifera, a type of grass .
Propriétés
IUPAC Name |
1-(4-ethylsulfonylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-2-17(15,16)10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAYRLSZFPYLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
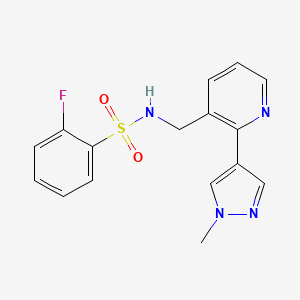
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)
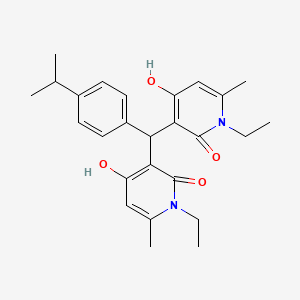
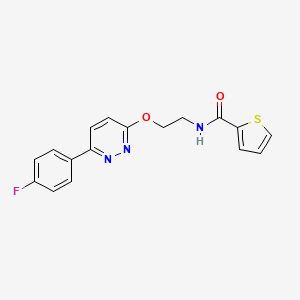
![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

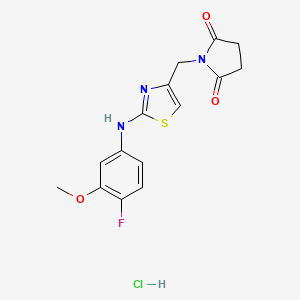
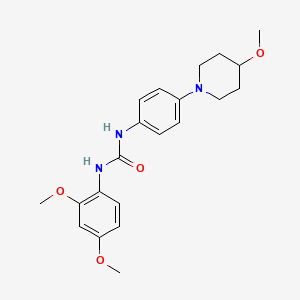
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)